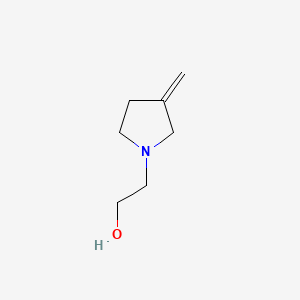![molecular formula C13H11FN2OS B15128581 N-[2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-4-ylidene]hydroxylamine](/img/structure/B15128581.png)
N-[2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-4-ylidene]hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-4-ylidene]hydroxylamine is a complex organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-4-ylidene]hydroxylamine typically involves the reaction of 2-(4-fluorophenyl)cyclohexane-1,3-diones with hydroxylamine . This reaction is carried out under controlled conditions, often using solvents such as chloroform and catalysts like triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Biocatalysis is also explored for the synthesis of chiral intermediates, which can be further converted into the target compound .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-4-ylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes and other derivatives.
Reduction: Reduction reactions can convert it into amines and other reduced forms.
Substitution: The fluorophenyl group can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure high selectivity and yield .
Major Products
Scientific Research Applications
N-[2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-4-ylidene]hydroxylamine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-4-ylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The compound’s fluorophenyl group and hydroxylamine moiety play crucial roles in its binding to target proteins and enzymes, leading to various biological effects. These interactions can result in the inhibition of specific enzymes, modulation of signaling pathways, and induction of cellular responses .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiazole derivatives and fluorophenyl-containing molecules, such as:
- N-(4-Fluorophenyl)-2-hydroxy-N-isopropylacetamide
- Fluorine-containing 6,7-dihydrobenzisoxazolones
- Fluorine-containing 6,7-dihydroindazolone derivatives
Uniqueness
N-[2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-4-ylidene]hydroxylamine stands out due to its unique combination of a fluorophenyl group and a benzothiazole core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .
Properties
Molecular Formula |
C13H11FN2OS |
|---|---|
Molecular Weight |
262.30 g/mol |
IUPAC Name |
(NE)-N-[2-(4-fluorophenyl)-6,7-dihydro-5H-1,3-benzothiazol-4-ylidene]hydroxylamine |
InChI |
InChI=1S/C13H11FN2OS/c14-9-6-4-8(5-7-9)13-15-12-10(16-17)2-1-3-11(12)18-13/h4-7,17H,1-3H2/b16-10+ |
InChI Key |
OUPRRQJFXORULA-MHWRWJLKSA-N |
Isomeric SMILES |
C1CC2=C(/C(=N/O)/C1)N=C(S2)C3=CC=C(C=C3)F |
Canonical SMILES |
C1CC2=C(C(=NO)C1)N=C(S2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{2,7-Dioxaspiro[4.4]nonan-3-yl}methanamine](/img/structure/B15128517.png)


![3-Bromo-4-[(oxolan-3-yl)amino]benzonitrile](/img/structure/B15128540.png)
![2-[1-(Aminomethyl)cyclopropyl]propan-2-ol](/img/structure/B15128541.png)

![1-(5,6-Dihydro-4H-[1,4]oxazin-2-YL)-2,2,2-trifluoro-ethanone](/img/structure/B15128552.png)


![rac-(2R,3R)-1-tert-butyl-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]-5-oxopyrrolidine-3-carboxamide, trans](/img/structure/B15128564.png)



